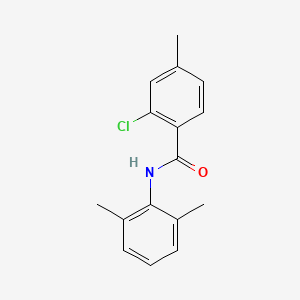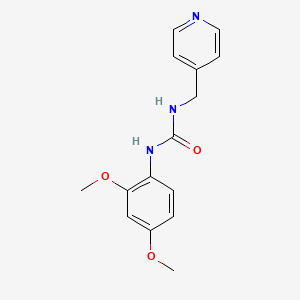
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DMPU, is a widely used polar aprotic solvent in organic chemistry. It is a colorless, odorless, and stable compound that has a high boiling point and low toxicity. DMPU is a versatile solvent that is used in a variety of chemical reactions, including Grignard reactions, Suzuki-Miyaura cross-coupling reactions, and Heck reactions.
Mecanismo De Acción
The exact mechanism of action of DMPU is not well understood. It is believed to act as a hydrogen bond acceptor and a Lewis base, facilitating the formation of reactive intermediates in chemical reactions. DMPU has a high dielectric constant, which makes it an excellent solvent for polar compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DMPU. However, it has been shown to be non-toxic and non-irritating to skin and eyes. DMPU has low volatility and low flammability, making it a safe solvent to handle in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPU has several advantages as a solvent in laboratory experiments. It has a high boiling point, low toxicity, and low flammability, making it a safe and convenient solvent to handle. DMPU is also a polar aprotic solvent, which means it can dissolve a wide range of polar and nonpolar compounds. However, DMPU is hygroscopic, which means it can absorb moisture from the air, leading to changes in the concentration and reactivity of the solvent. It is also relatively expensive compared to other solvents, which can limit its use in large-scale industrial applications.
Direcciones Futuras
There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. DMPU has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. Another area of interest is the use of DMPU in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. Finally, there is a need for more research on the biochemical and physiological effects of DMPU, particularly in relation to its use as a solvent in pharmaceutical and agrochemical synthesis.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DMPU, is a versatile solvent that is widely used in organic chemistry. It has several advantages as a solvent, including high boiling point, low toxicity, and low flammability. DMPU has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. Future research on DMPU should focus on the development of new synthetic methods, the use of DMPU in the synthesis of metal-organic frameworks, and the biochemical and physiological effects of DMPU.
Métodos De Síntesis
DMPU can be synthesized by the reaction of 2,4-dimethoxybenzyl chloride with pyridine-4-carboxylic acid in the presence of triethylamine and potassium carbonate. The resulting product is then treated with urea to obtain DMPU. The synthesis method is straightforward and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
DMPU is widely used as a solvent in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. DMPU is also used as a solvent for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-3-4-13(14(9-12)21-2)18-15(19)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGCVYAFKCGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
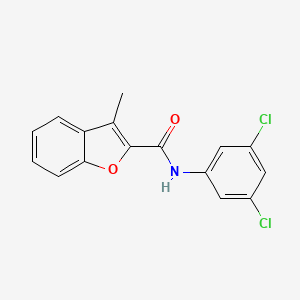


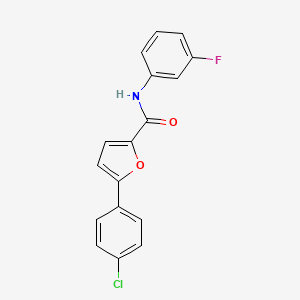


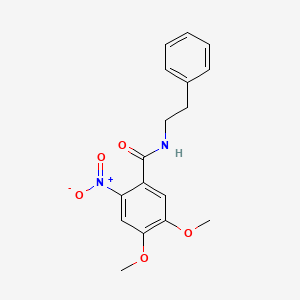
![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
